Cas no 2228464-74-0 (1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile)

1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile
- 2228464-74-0
- EN300-1812182
-
- インチ: 1S/C10H13N3/c1-2-13-7-9(6-12-13)10(8-11)4-3-5-10/h6-7H,2-5H2,1H3
- InChIKey: XASGFLXXXFBKCG-UHFFFAOYSA-N
- SMILES: N1(CC)C=C(C=N1)C1(C#N)CCC1
計算された属性
- 精确分子量: 175.110947427g/mol
- 同位素质量: 175.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 41.6Ų
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1812182-10.0g |
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile |
2228464-74-0 | 10g |
$5652.0 | 2023-05-23 | ||
Enamine | EN300-1812182-1.0g |
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile |
2228464-74-0 | 1g |
$1315.0 | 2023-05-23 | ||
Enamine | EN300-1812182-2.5g |
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile |
2228464-74-0 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1812182-5.0g |
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile |
2228464-74-0 | 5g |
$3812.0 | 2023-05-23 | ||
Enamine | EN300-1812182-0.05g |
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile |
2228464-74-0 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1812182-5g |
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile |
2228464-74-0 | 5g |
$3812.0 | 2023-09-19 | ||
Enamine | EN300-1812182-0.1g |
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile |
2228464-74-0 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1812182-0.5g |
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile |
2228464-74-0 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1812182-0.25g |
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile |
2228464-74-0 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1812182-1g |
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile |
2228464-74-0 | 1g |
$1315.0 | 2023-09-19 |
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
9. Back matter
1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrileに関する追加情報
Research Brief on 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile (CAS: 2228464-74-0): Recent Advances and Applications
The compound 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile (CAS: 2228464-74-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and cyclobutane structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development, particularly in the areas of oncology and neurology.
One of the key advancements in the study of this compound is its role as an intermediate in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural features of 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile make it a valuable building block for the development of novel inhibitors. Recent publications have highlighted its use in the design of selective inhibitors for specific kinase isoforms, which could lead to more targeted and effective treatments with reduced side effects.
In addition to its applications in oncology, this compound has also been investigated for its potential in neurological disorders. Preliminary studies suggest that derivatives of 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile may modulate neurotransmitter systems, offering a new avenue for the treatment of conditions such as Parkinson's disease and epilepsy. The compound's ability to cross the blood-brain barrier, as demonstrated in recent pharmacokinetic studies, further supports its utility in central nervous system (CNS) drug development.
The synthetic pathways for 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile have also been optimized in recent research. Novel catalytic methods and green chemistry approaches have been employed to improve yield and reduce environmental impact. These advancements not only enhance the scalability of production but also align with the growing emphasis on sustainable pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in future studies. However, the ongoing research and collaborative efforts between academia and industry indicate a strong potential for 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile to emerge as a key player in next-generation therapeutics.
In conclusion, 1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile (CAS: 2228464-74-0) represents a versatile and promising compound in the chemical biology and pharmaceutical landscape. Its applications in kinase inhibition and CNS drug development, coupled with advances in synthetic methodologies, underscore its significance in contemporary research. Continued exploration of its pharmacological properties and therapeutic potential is expected to yield further breakthroughs in the coming years.
2228464-74-0 (1-(1-ethyl-1H-pyrazol-4-yl)cyclobutane-1-carbonitrile) Related Products
- 2503209-13-8(2-ethynyloxan-4-amine hydrochloride, Mixture of diastereomers)
- 1330765-01-9(tert-butyl 3-bromo-8,9-dihydro-5H-imidazo1,2-d1,4diazepine-7(6H)-carboxylate)
- 1341377-86-3(4-(3-Fluoro-4-methylphenyl)azetidin-2-one)
- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)
- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)
- 1805908-35-3(2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)
- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)
- 1251623-02-5(1-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)




